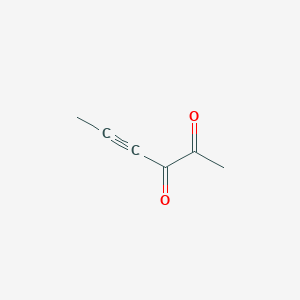

4-Hexyne-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Laureth-4: ist ein synthetisches Polymer, das häufig in Kosmetik- und Körperpflegeprodukten verwendet wird. Es wird hauptsächlich als Tensid und Emulgator eingesetzt, um die Textur und Konsistenz von Formulierungen zu verbessern. Laureth-4 wird aus Laurylalkohol gewonnen, der aus Laurinsäure gewonnen wird, einer gesättigten Fettsäure, die in Palmkernoel oder Kokosnussöl vorkommt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Laureth-4 wird durch einen Prozess namens Ethoxylierung synthetisiert, bei dem Ethylenoxid zu Laurylalkohol hinzugefügt wird. Die Reaktion beinhaltet die folgenden Schritte:

Ethoxylierung: Laurylalkohol reagiert mit Ethylenoxid in Gegenwart eines Katalysators unter Bildung von Laureth-4.

Reinigung: Das resultierende Produkt wird gereinigt, um nicht umgesetztes Ethylenoxid und andere Verunreinigungen zu entfernen.

Industrielle Produktionsmethoden: In industriellen Anlagen wird Laureth-4 in großtechnischen Reaktoren hergestellt, in denen der Ethoxylierungsprozess sorgfältig gesteuert wird, um eine gleichmäßige Produktqualität zu gewährleisten. Die Reaktion wird auf Temperatur, Druck und das Verhältnis der Reaktanten überwacht, um den gewünschten Ethoxylierungsgrad zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen: Laureth-4 unterliegt hauptsächlich folgenden Reaktionstypen:

Oxidation: Laureth-4 kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den Reaktionsbedingungen.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Ethoxylatgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel unter kontrollierten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene ethoxylierte Derivate und Oxidationsprodukte, die in verschiedenen Anwendungen weiterverwendet werden können .

Wissenschaftliche Forschungsanwendungen

Laureth-4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Laureth-4 entfaltet seine Wirkungen hauptsächlich durch seine tensidischen Eigenschaften. Es senkt die Oberflächenspannung zwischen zwei Stoffen, z. B. Öl und Wasser, wodurch sie sich leichter mischen können. Dies wird durch die Ausrichtung von Laureth-4-Molekülen an der Grenzfläche erreicht, wobei das hydrophile (wasseranziehende) Ende mit Wasser und das hydrophobe (ölanziehende) Ende mit Öl interagiert . Dieser Mechanismus ermöglicht die Bildung stabiler Emulsionen und Dispersionen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Hexyne-2,3-dione has garnered attention for its potential in drug development. Its structural features allow it to act as a versatile building block in the synthesis of biologically active compounds.

- Antiviral Activity : Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, research focusing on azo-anchored derivatives demonstrated significant inhibitory action against the main protease of SARS-CoV-2, suggesting potential applications in developing treatments for COVID-19 .

- Cytotoxicity Studies : The cytotoxic effects of compounds derived from this compound have been evaluated against various cancer cell lines. These studies often reveal a favorable safety profile, indicating that such derivatives could be developed into chemotherapeutic agents with reduced toxicity .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its reactive functional groups.

- Synthesis of Complex Molecules : this compound can be utilized to synthesize complex organic molecules through various reaction pathways, including cyclization and functionalization reactions. For example, it can participate in Diels-Alder reactions to form polycyclic structures that are valuable in pharmaceuticals and agrochemicals .

- Building Block for Heterocycles : It is often employed as a precursor for synthesizing heterocyclic compounds. The reactivity of the diketone allows for the formation of various nitrogen-containing heterocycles that are essential in medicinal chemistry .

Material Science

In addition to its applications in chemistry and medicine, this compound is also explored for its utility in material science.

- Polymer Chemistry : The compound can be used as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength .

- Nanomaterials : Research has indicated that derivatives of this compound can be used to create nanostructured materials with unique optical and electronic properties. These materials have potential applications in sensors and electronic devices .

Case Study 1: Antiviral Compound Development

A study synthesized a series of azo-anchored derivatives from this compound and evaluated their efficacy against SARS-CoV-2. Molecular docking studies indicated that some derivatives had higher binding affinities than existing antiviral drugs like Remdesivir and Paxlovid. This highlights the compound's potential as a lead structure for antiviral drug development.

Case Study 2: Synthesis of Heterocycles

In another research effort, this compound was used to synthesize a variety of heterocyclic compounds through cyclization reactions. These compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and demonstrating the versatility of this compound as a synthetic precursor.

Wirkmechanismus

Laureth-4 exerts its effects primarily through its surfactant properties. It lowers the surface tension between two substances, such as oil and water, allowing them to mix more easily. This is achieved through the alignment of laureth-4 molecules at the interface, with the hydrophilic (water-attracting) end interacting with water and the hydrophobic (oil-attracting) end interacting with oil . This mechanism enables the formation of stable emulsions and dispersions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Natriumlaurethsulfat: Ein weiteres ethoxyliertes Laurylalkohol-Derivat, das häufig als Detergens und Tensid in Körperpflegeprodukten verwendet wird.

Einzigartigkeit von Laureth-4: Laureth-4 ist einzigartig durch seine Balance aus hydrophilen und hydrophoben Eigenschaften, wodurch es in einer Vielzahl von Formulierungen ein wirksames Emulgiermittel und Tensid ist. Sein spezifischer Ethoxylierungsgrad (vier Ethylenoxideinheiten) bietet ein optimales Gleichgewicht für viele kosmetische und industrielle Anwendungen .

Eigenschaften

CAS-Nummer |

159146-89-1 |

|---|---|

Molekularformel |

C6H6O2 |

Molekulargewicht |

110.11 g/mol |

IUPAC-Name |

hex-4-yne-2,3-dione |

InChI |

InChI=1S/C6H6O2/c1-3-4-6(8)5(2)7/h1-2H3 |

InChI-Schlüssel |

SDWIGJDORAFEGT-UHFFFAOYSA-N |

SMILES |

CC#CC(=O)C(=O)C |

Kanonische SMILES |

CC#CC(=O)C(=O)C |

Synonyme |

4-Hexyne-2,3-dione (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.